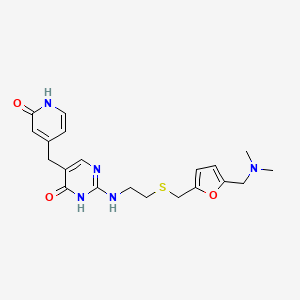![molecular formula C60H108O8 B1239160 [2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate CAS No. 26266-58-0](/img/new.no-structure.jpg)
[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan trioleate is a nonionic surfactant and emulsifier, commonly known as Span 85. It is an oleic acid triester of sorbitol, derived from naturally renewable resources. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food production, due to its excellent emulsifying properties .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Sorbitan Trioleat wird durch Veresterung von Sorbit mit Ölsäure synthetisiert. Der Prozess beinhaltet typischerweise die Zugabe eines neutralen Katalysators, Ölsäure und Sorbit in einen Reaktor, die Erhöhung der Temperatur auf einen konstanten Wert und die Aufrechterhaltung der Reaktion, bis der Säurewert qualifiziert ist. Das Produkt wird dann abgekühlt und entladen .
Industrielle Produktionsverfahren: Die industrielle Produktion von Sorbitan Trioleat beinhaltet die Mischung von Sorbit, Ölsäure, einem Veresterungskatalysator und einem Veretherungskatalysator. Die Mischung wird bei normaler Temperatur gerührt, dann auf eine bestimmte Temperatur erhitzt und gehalten, bis der Säurewert auf den gewünschten Wert reduziert ist. Das Produkt wird dann abgekühlt und entladen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sorbitan Trioleat unterliegt in erster Linie Veresterungsreaktionen. Es kann auch an Verseifungsreaktionen teilnehmen, wobei bei Hydrolyse Fettsäuren und Polyole entstehen .
Häufige Reagenzien und Bedingungen:
Veresterung: Ölsäure und Sorbit mit einem neutralen Katalysator.
Verseifung: Alkohol und Kaliumhydroxid.
Hauptprodukte, die gebildet werden:
Veresterung: Sorbitan Trioleat.
Verseifung: Fettsäuren und Polyole.
Wissenschaftliche Forschungsanwendungen
Sorbitan Trioleat wird in der wissenschaftlichen Forschung und in verschiedenen Industrien eingesetzt:
Chemie: Als Emulgator bei der Herstellung von Emulsionen und Dispersionen.
Biologie: Wird bei der Formulierung von biologischen Assays und als Stabilisator für Proteine verwendet.
Medizin: In pharmazeutischen Formulierungen als Hilfsstoff und Stabilisator eingesetzt.
Industrie: Wird aufgrund seiner Korrosionsschutzwirkung in Schmiermitteln und Rostschutzölen eingesetzt.
5. Wirkmechanismus
Sorbitan Trioleat wirkt als Tensid und Emulgator. Seine Moleküle bestehen aus einem lipophilen (ölliebenden) Teil und einem hydrophilen (wasserliebenden) Teil, wodurch die Grenzflächenspannung zwischen inkompatiblen Substanzen wie Öl und Wasser reduziert werden kann. Diese Eigenschaft macht es effektiv bei der Stabilisierung von Emulsionen .
Ähnliche Verbindungen:
- Sorbitan Monostearat (Span 60)
- Sorbitan Tristearat (Span 65)
- Sorbitan Monolaurat (Span 20)
- Polysorbate (z. B. Polysorbat 80)
Einzigartigkeit: Sorbitan Trioleat ist aufgrund seines hohen Ölsäuregehalts einzigartig, wodurch es im Vergleich zu anderen Sorbitanestern ölliebender und weniger wasserliebend ist. Diese Eigenschaft erhöht seine Wirksamkeit als Emulgator in ölbasierten Formulierungen .
Wirkmechanismus
Sorbitan trioleate functions as a surfactant and emulsifying agent. Its molecules consist of a lipophilic (oil-loving) part and a hydrophilic (water-loving) part, allowing it to reduce the interfacial tension between incompatible substances like oil and water. This property makes it effective in stabilizing emulsions .
Vergleich Mit ähnlichen Verbindungen
- Sorbitan monostearate (Span 60)
- Sorbitan tristearate (Span 65)
- Sorbitan monolaurate (Span 20)
- Polysorbates (e.g., Polysorbate 80)
Uniqueness: Sorbitan trioleate is unique due to its high oleic acid content, making it more oil-loving and less water-loving compared to other sorbitan esters. This property enhances its effectiveness as an emulsifier in oil-based formulations .
Eigenschaften
CAS-Nummer |
26266-58-0 |
|---|---|
Molekularformel |
C60H108O8 |
Molekulargewicht |
957.5 g/mol |
IUPAC-Name |
[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59+,60+/m0/s1 |
InChI-Schlüssel |
PRXRUNOAOLTIEF-ADSICKODSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
| 26266-58-0 | |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Synonyme |
Arlacel 85 sorbitan trioleate Span 85 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


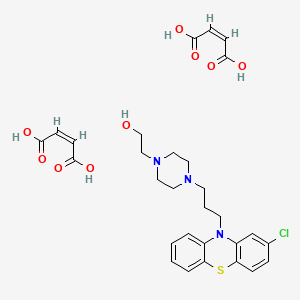



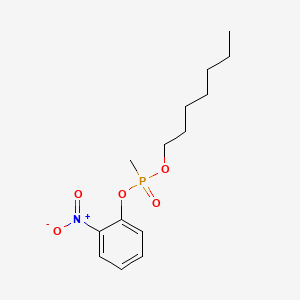
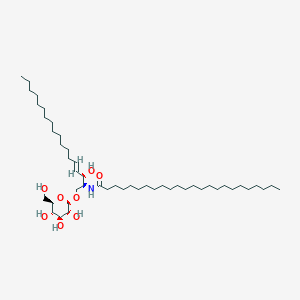
![[(40-OH)MeLeu]4-Cyclosporin A](/img/structure/B1239086.png)
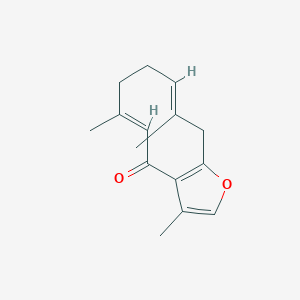


![(3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1239092.png)
![5-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1239097.png)
